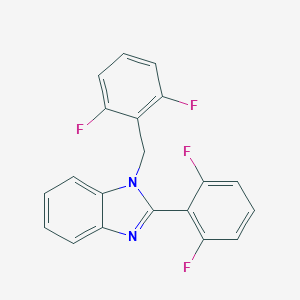








|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[C:9]1[NH:10][C:11]2[CH:17]=[CH:16][CH:15]=[CH:14][C:12]=2[N:13]=1.[F:18][C:19]1[CH:24]=[CH:23][CH:22]=[C:21]([F:25])[C:20]=1[C:26]1C=CC=CC=1CBr.[H-].[Na+]>C1COCC1>[F:18][C:19]1[CH:24]=[CH:23][CH:22]=[C:21]([F:25])[C:20]=1[CH2:26][N:13]1[C:12]2[CH:14]=[CH:15][CH:16]=[CH:17][C:11]=2[N:10]=[C:9]1[C:3]1[C:4]([F:8])=[CH:5][CH:6]=[CH:7][C:2]=1[F:1] |f:2.3|
|


|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C(=CC=C1)F)C=1NC2=C(N1)C=CC=C2
|
|
Name
|
2,6-difluoro-α-bromo-toluene
|
|
Quantity
|
2.85 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C(=CC=C1)F)C1=C(C=CC=C1)CBr
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0.75 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
After mixing for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction was quenched with MeOH
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was redissolved in ethylacetate
|
|
Type
|
WASH
|
|
Details
|
washed with NaHCO3 (sat. aq.) and NaCl (sat. aq.)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined washings were dried (Na2SO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product was recrystallized from ethylacetate/hexane (1:1)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(CN2C(=NC3=C2C=CC=C3)C3=C(C=CC=C3F)F)C(=CC=C1)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.35 mmol | |
| AMOUNT: MASS | 2.62 g | |
| YIELD: PERCENTYIELD | 85% | |
| YIELD: CALCULATEDPERCENTYIELD | 4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |